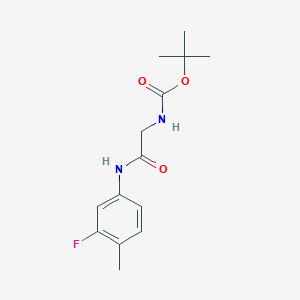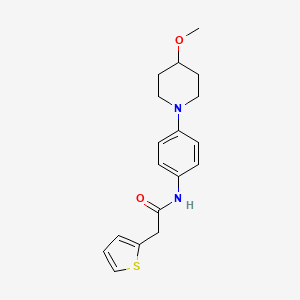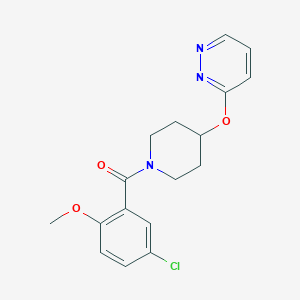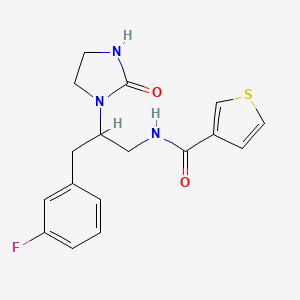
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide, also known as Boc-3-Fluoro-4-Methylphenylalanine, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Boc-3-Fluoro-4-Methylphenylalanine has been studied extensively for its ability to modify proteins and peptides, making it a valuable tool in the field of biochemistry.
作用機序
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine is not fully understood. However, it is believed that the fluorine atom in the molecule can interact with nearby amino acid residues, altering the conformation of the peptide or protein. This can lead to changes in the biological activity of the molecule.
Biochemical and Physiological Effects:
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the stability of peptides and proteins, making them more resistant to degradation. It has also been shown to alter the biological activity of peptides and proteins, making them more or less active depending on the specific molecule being modified.
実験室実験の利点と制限
One of the main advantages of using N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine in lab experiments is its ability to modify peptides and proteins in a specific and controlled manner. This can be useful for studying the biological activity of specific molecules, as well as for developing new drugs and therapies. However, there are also some limitations to using this compound. For example, the synthesis of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine can be challenging and time-consuming, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research involving N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine. One area of interest is the development of new drugs and therapies based on modified peptides and proteins. Another area of interest is the study of the biological activity of specific molecules, which could lead to a better understanding of disease processes and potential treatments. Additionally, further research is needed to fully understand the mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine and its effects on peptides and proteins.
合成法
The synthesis of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine involves several steps. First, 3-fluoro-4-methylphenylalanine is prepared by reacting 3-fluoro-4-methylphenylacetic acid with N-carbobenzyloxyglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected using tetrabutylammonium fluoride (TBAF) to remove the carbobenzyloxy (Cbz) protecting group, yielding N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine.
科学的研究の応用
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine has been used in a variety of scientific research applications. One of the most common uses is in the modification of peptides and proteins. This compound can be used to introduce fluorine atoms into amino acid sequences, which can have a significant impact on the properties of the resulting peptide or protein. For example, the introduction of fluorine atoms can increase the hydrophobicity of a peptide or protein, making it more resistant to degradation by proteases.
特性
IUPAC Name |
tert-butyl N-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9-5-6-10(7-11(9)15)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVVUHKEWIVFND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2383100.png)


![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzamide hydrochloride](/img/structure/B2383103.png)

![3-[[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2383106.png)
![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2383107.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2383109.png)


![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2383119.png)